Brompheniramine maleate

Description

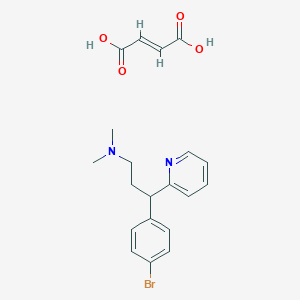

Structure

2D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGKFVAASLQVBO-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86-22-6 (Parent) | |

| Record name | Brompheniramine maleate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2052657 | |

| Record name | Brompheniramine hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

980-71-2 | |

| Record name | (±)-Brompheniramine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=980-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brompheniramine maleate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brompheniramine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brompheniramine hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMPHENIRAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IXA7C9ZN03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Derivatization of Brompheniramine Maleate

Fundamental Synthetic Approaches to the Brompheniramine (B1210426) Molecular Scaffold

Brompheniramine is structurally analogous to chlorpheniramine (B86927), differing only by the presence of a bromine atom instead of a chlorine atom on the benzene (B151609) ring. Consequently, its synthesis is often carried out using analogous methodologies. scribd.com

A key synthetic route for the brompheniramine molecular scaffold begins with the reaction of pyridine (B92270) with 4-bromobenzyl chloride to form 2-(4-bromobenzyl)pyridine. This intermediate then undergoes a subsequent reaction with 2-dimethylaminoethyl chloride in the presence of a strong base, such as sodium amide (NaNH2), to yield brompheniramine.

Broader synthetic strategies applicable to the alkylamine antihistamine class, including pheniramine (B192746), chlorpheniramine, and brompheniramine, also involve multi-component reactions. For instance, photoredox catalysis has been explored for the carboarylation of unactivated alkenes with protic C(sp3)-H feedstocks. This pathway allows for the formation of complex intermediates, which can then be converted into the desired antihistamines through subsequent reduction steps. These approaches highlight the versatility in constructing the core brompheniramine structure.

Enantioselective Synthesis and Chiral Resolution Techniques for Brompheniramine Maleate (B1232345)

Brompheniramine possesses a stereocenter and thus exhibits optical isomerism, existing as a pair of enantiomers. Commercial brompheniramine products typically contain the racemic mixture (R/S-brompheniramine maleate), while dexbrompheniramine (B94561), the D- or (+)-isomer, is the pharmacologically more potent enantiomer. scribd.com The isolation of individual enantiomers from a racemic mixture is a crucial aspect of pharmaceutical chemistry, often achieved through chiral resolution techniques.

A reported method for obtaining optically pure D-(+)-brompheniramine (dexbrompheniramine) involves the resolution of racemic brompheniramine base using (+)-4-nitrotartranilic acid (PNTA) as a chiral resolving agent. This process is typically conducted in an alcoholic solvent system. After salt formation and crystallization, the D-brompheniramine-PNTA salt is isolated. The pure D-brompheniramine base is then liberated by treatment with hydrochloric acid, followed by basification and extraction. Finally, the D-brompheniramine base is reacted with maleic acid to form the pharmaceutically active dexbrompheniramine maleate.

Various analytical and preparative techniques are employed for chiral separation, including:

| Technique | Description | Applications to Brompheniramine / Related Antihistamines |

| High-Performance Liquid Chromatography (HPLC) | A widely used method for chiral separations, often employing chiral stationary phases (CSPs) that interact selectively with enantiomers. | HPLC, including achiral-chiral liquid chromatography, has been used for the determination of enantiomers of related antihistamines like chlorpheniramine. |

| Gas Chromatography (GC) | Another chromatographic technique suitable for the separation of volatile or derivatizable chiral compounds. | While not explicitly detailed for brompheniramine, GC is a general chiral separation method. |

| Thin-Layer Chromatography (TLC) | A simpler and less expensive chromatographic method, often utilizing chiral additives in the mobile phase or chiral layers. | TLC has been used for the stereoselective separation of racemic mixtures of zopiclone (B121070) and ofloxacin, and could be applied to similar chiral drugs. |

| Supercritical Fluid Chromatography (SFC) | A chromatography technique that uses a supercritical fluid (e.g., CO2) as the mobile phase, offering advantages in speed and efficiency for chiral separations. | SFC is listed as a general method for chiral analysis and separation. |

| Capillary Electrophoresis (CE) | A separation technique that separates components based on their electrophoretic mobility in a capillary tube, often enhanced by chiral selectors. | CE has been effectively applied to the chiral separation of antihistamines, including brompheniramine, chlorpheniramine, and pheniramine, using chiral additives such as heparin and β-cyclodextrin derivatives. A dual mechanism involving inclusion complexation and ionic interactions with heparin is thought to be responsible for chiral recognition. |

| Crystallization Resolution | A method that relies on the differential crystallization of diastereomeric salts formed between the racemic compound and a chiral resolving agent. | This is a fundamental technique, exemplified by the use of 4-nitrotartranilic acid for brompheniramine resolution. |

| Molecularly Imprinted Polymers (MIPs) | Synthetic polymers with recognition sites complementary to a template molecule (e.g., an enantiomer), enabling selective binding and separation. | Novel non-stabilized aqueous suspension polymerization methodologies have been developed for preparing spherical MIPs using brompheniramine (racemic and D-isomer) as templates for enantioselective recognition. |

Electrophilic Aromatic Substitution Reactions for Brompheniramine Functionalization

Brompheniramine's structure contains a bromophenyl group and a pyridyl group. The bromine atom on the phenyl ring can participate in various electrophilic aromatic substitution (EAS) reactions, providing opportunities for further functionalization of the molecule. marefa.org However, direct EAS on the pyridine ring is generally challenging due to its electron-deficient nature and the lone pair on the nitrogen atom which can interact with Lewis acids, thereby reducing the ring's reactivity towards electrophiles.

Despite the inherent difficulties of direct EAS on the pyridine moiety, advancements in C-H functionalization methods have enabled selective modifications. For instance, meta-selective C-H borylation catalyzed by iridium-Lewis acid bifunctional catalysts has been successfully employed for the late-stage functionalization of brompheniramine. This innovative approach allows for the introduction of new functional groups at specific positions on the aromatic or heteroaromatic rings, expanding the chemical space of brompheniramine derivatives beyond classical EAS limitations.

Design and Synthesis of Brompheniramine Analogues and Derivatives

Brompheniramine is part of a broader family of antihistamines, including pheniramine and its halogenated derivatives like fluorpheniramine, chlorpheniramine, and iodopheniramine, as well as compounds like triprolidine. scribd.com The design and synthesis of analogues often involve modifications to the core structure to improve pharmacological properties or explore new therapeutic applications.

A notable example of derivatization originating from brompheniramine is the antidepressant agent zimelidine. Analogues of zimelidine have been synthesized through several routes. These include using suitably substituted benzoylpyridines as starting materials or directly displacing the bromine atom in existing brompheniramine-related structures. The bromine can also be converted via its lithio derivative to introduce various other substituents such as cyano (CN), hydrogen (H), chlorine (Cl), iodine (I), methyl (Me), trimethylsilyl (B98337) (SiMe3), and thiomethyl (SMe) groups. These modifications allow for the systematic exploration of structure-activity relationships.

More broadly, as brompheniramine is a dimethylamine (B145610) (DMA) derivative, general synthetic strategies for DMA-containing compounds are applicable. These strategies often involve the manipulation of functional groups, scaffold hopping (replacing the core scaffold with a different one while maintaining pharmacological activity), or combinatorial chemistry approaches to generate diverse libraries of new chemical entities. The development of novel antihistaminic agents can also be guided by structural similarity to existing drugs like brompheniramine, as seen in the synthesis and evaluation of new dithiocarbamate (B8719985) ligands with antihistaminic potential.

Molecular Mechanisms of Action and Receptor Pharmacology of Brompheniramine Maleate

Histamine (B1213489) H1 Receptor Antagonism: Ligand-Receptor Binding Dynamics

Brompheniramine (B1210426) maleate (B1232345) primarily functions as a histamine H1 receptor antagonist, or more precisely, an inverse agonist . Histamine H1 receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous histamine, trigger a cascade of physiological responses characteristic of allergic reactions, including pruritus, vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction researchgate.net.

Brompheniramine maleate exerts its antihistaminic effects by competitively binding to histamine H1 receptors. By occupying these receptors, it prevents histamine from binding and initiating its characteristic signaling cascade patsnap.comnih.gov. This competitive binding mechanism effectively blocks the effects of histamine released during allergic responses, thereby reducing symptoms such as sneezing, watery and itchy eyes, and rhinorrhea patsnap.com. The selective binding affinity of this compound for the histamine H1 receptor has been quantified, with a reported dissociation constant (Kd) of 6.06 nM medchemexpress.commedchemexpress.com. Studies investigating the kinetics of antagonism at histamine H1 receptors in isolated rabbit arteries have shown that (+)-brompheniramine modifies rate constants, suggesting a diffusion-controlled process in larger arteries and indicating that estimated parameters reflect drug-receptor interaction in smaller arteries like the common carotid artery nih.gov.

Table 1: Binding Affinity of this compound at Histamine H1 Receptor

| Receptor Type | Affinity (Kd) | Reference |

| Histamine H1 Receptor | 6.06 nM | medchemexpress.commedchemexpress.com |

Histamine H1 receptors are G protein-coupled receptors (GPCRs) researchgate.net. As an inverse agonist, this compound not only blocks histamine binding but also stabilizes the H1 receptor in an inactive conformation, thereby interfering with its Gq/11-mediated signaling pathway selleckchem.com. This modulation prevents the constitutive activity of the receptor, leading to a reduction in downstream signaling that would otherwise contribute to allergic symptoms. While the primary action is on H1 receptors, G protein-coupled receptors generally play crucial roles in modulating various physiological processes, including neurotransmitter release nih.gov.

Competitive Binding Profiles at Histamine H1 Receptors

Anticholinergic Properties: Muscarinic Acetylcholine (B1216132) Receptor Interactions

Beyond its primary antihistaminic action, this compound possesses moderate antimuscarinic (anticholinergic) properties patsnap.com. Anticholinergic drugs competitively inhibit the binding of acetylcholine to muscarinic acetylcholine receptors dermnetnz.orgwikipedia.orgmedicalnewstoday.com. These receptors are broadly distributed throughout the body, including nerve endings in smooth muscles, secretory glands, the eye, and the central nervous system dermnetnz.org.

This compound acts as an antagonist at various muscarinic acetylcholine receptor subtypes, including M1, M2, M3, M4, and M5 . This anticholinergic activity contributes to some of the observed effects, such as the drying of mucus membranes and reduction of nasal congestion, which can be beneficial in allergic rhinitis patsnap.com. Research has explored the affinities of brompheniramine at these muscarinic receptor subtypes .

Table 2: Antagonistic Properties of this compound at Muscarinic Acetylcholine Receptors

| Receptor Type | Action | Reference |

| Muscarinic Acetylcholine Receptor M1 | Antagonist | |

| Muscarinic Acetylcholine Receptor M2 | Antagonist | |

| Muscarinic Acetylcholine Receptor M3 | Antagonist | |

| Muscarinic Acetylcholine Receptor M4 | Antagonist | |

| Muscarinic Acetylcholine Receptor M5 | Antagonist |

Ion Channel Modulation by this compound

This compound has demonstrated the ability to modulate several types of ion channels, contributing to its broader pharmacological profile, particularly at higher concentrations medchemexpress.comnih.gov.

This compound has been shown to inhibit voltage-gated calcium channels medchemexpress.comnih.gov. Specifically, studies using whole-cell patch clamp techniques have determined an inhibitory concentration 50 (IC50) value of 16.12 µM for calcium channel inhibition medchemexpress.comnih.gov. The inhibition of calcium channel currents has been observed in rat ventricular myocytes, where brompheniramine (at concentrations from 0.1 to 100 µM) inhibited calcium channel currents by 14.1% to 90.2% medchemexpress.com. Voltage-gated calcium channels play a critical role in cellular excitability, neurotransmitter release, and excitation-contraction coupling nih.gov. Inhibiting the influx of calcium ions can reduce the contractile processes in smooth muscle cells .

Table 3: Ion Channel Inhibition by this compound

| Ion Channel Type | IC50 (µM) | Reference |

| Voltage-Gated Calcium Channel | 16.12 | medchemexpress.comnih.gov |

This compound also exhibits a blocking effect on voltage-gated sodium channels medchemexpress.commedchemexpress.comncats.iomedchemexpress.com. The IC50 for sodium channel blockade has been reported as 21.26 µM medchemexpress.comnih.govmedchemexpress.com. Voltage-gated sodium channels are crucial for the rapid depolarization phase of action potentials in excitable cells, including neurons and cardiac myocytes cvpharmacology.com. By inhibiting these channels, this compound can decrease sodium permeability into the cell and reduce the velocity of action potential transmission ncats.iocvpharmacology.com. This property may contribute to anesthetic or other electrophysiological effects, especially at higher concentrations medchemexpress.comnih.gov.

Table 4: Ion Channel Inhibition by this compound (Continued)

| Ion Channel Type | IC50 (µM) | Reference |

| Voltage-Gated Sodium Channel | 21.26 | medchemexpress.comnih.govmedchemexpress.com |

hERG Channel Interactions

This compound, a first-generation antihistamine, has demonstrated interactions with the human ether-a-go-go related gene (hERG) potassium channel, a critical component of cardiac repolarization medchemexpress.comnih.gov. Research indicates that this compound acts as a blocker of hERG channels in a concentration-dependent manner medchemexpress.comnih.gov. Studies conducted in CHO cells stably transfected with hERG channels revealed an half-maximal inhibitory concentration (IC₅₀) of 0.90 ± 0.14 µM medchemexpress.comnih.gov. Another study reported an IC₅₀ of 1.7 µM at 0 mV in HEK-293 cells expressing hERG nih.gov.

The blockade of hERG current by brompheniramine is characterized by enhancement with progressive membrane depolarization and a significant negative shift in the voltage-dependence of channel activation nih.gov. This inhibition also exhibits time-dependence nih.gov. Molecular mechanistic investigations have identified specific residues within the S6 domain of the hERG channel, namely tyrosine 652 (Y652) and phenylalanine 656 (F656), as crucial for brompheniramine's binding and inhibitory potency nih.gov. Mutations at these residues (Y652A and F656C) substantially reduced the blocking effect of brompheniramine, suggesting they are obligatory determinants for its interaction with the hERG channel nih.gov.

Beyond hERG channel activity, brompheniramine has been observed to influence action potential parameters in cardiac tissues. In guinea pig papillary muscle, brompheniramine can shorten the action potential duration at 50% repolarization (APD₅₀) and depress the plateau phase, while slightly prolonging the action potential duration at 90% repolarization (APD₉₀) at concentrations of 10 and 100 µM medchemexpress.comnih.gov. Prolongation of the QT interval in isolated hearts has also been reported in the context of brompheniramine's electrophysiological effects nih.gov.

The following table summarizes the hERG channel interaction data for this compound:

| Target | IC₅₀ (µM) | Cell Type / Condition | Reference |

| hERG Channel | 0.90 ± 0.14 | CHO cells | medchemexpress.comnih.gov |

| hERG Channel | 1.7 | HEK-293 cells, at 0 mV | nih.gov |

Other Molecular Interactions and Target Exploration of this compound

While primarily recognized as a selective histamine H1 receptor antagonist, this compound exhibits a broader molecular interaction profile that extends to other ion channels and receptor systems medchemexpress.compatsnap.com. Its primary mechanism of action involves competitively binding to histamine H1 receptors, thereby inhibiting the effects of endogenous histamine patsnap.comnih.gov. This compound acts as an inverse agonist at the H1 receptor, promoting an inactive state of the G protein-coupled receptor and interfering with Gq/11-mediated signaling . The reported dissociation constant (Kd) for its binding to the histamine H1 receptor is 6.06 nM medchemexpress.com.

Beyond its potent H1 antagonism, this compound has demonstrated the ability to interact with other critical ion channels:

Calcium Channels: Brompheniramine can block calcium channels with an IC₅₀ of 16.12 µM medchemexpress.comnih.gov. Concentration-dependent inhibition of Ca²⁺ channel currents has been observed in rat ventricular myocytes medchemexpress.com.

Sodium Channels: It also interacts with sodium channels, showing an IC₅₀ of 21.26 µM medchemexpress.comnih.gov.

In addition to its effects on ion channels, this compound possesses anticholinergic properties medchemexpress.compatsnap.comnih.gov. It has been shown to block muscarinic cholinergic receptors in human Chinese hamster ovary (CHO) cells medchemexpress.com. More specifically, brompheniramine acts as an antagonist at muscarinic acetylcholine receptors M1, M2, M3, M4, and M5 .

Other identified pharmacological properties of this compound include antidepressant and anesthetic characteristics, which are noted for research purposes medchemexpress.com. Its capacity to cross the blood-brain barrier contributes to its central nervous system effects patsnap.com. Furthermore, brompheniramine is metabolized in the liver, primarily by the cytochrome P450 enzyme system, specifically CYP2D6 patsnap.com. Research has also explored potential associations between brompheniramine and mechanisms beyond hERG inhibition, such as interactions with p21 (Cdc42/Rac)-activated kinase 1 (Pak1) mRNA expression and function, which may contribute to cardiovascular effects .

The following table summarizes other key molecular interactions and targets of this compound:

| Target | Interaction Type | IC₅₀ / Kd (if applicable) | Reference |

| Histamine H1 Receptor (HRH1) | Antagonist/Inverse Agonist | Kd = 6.06 nM | medchemexpress.compatsnap.com |

| Calcium Channels | Blocker | IC₅₀ = 16.12 µM | medchemexpress.comnih.gov |

| Sodium Channels | Blocker | IC₅₀ = 21.26 µM | medchemexpress.comnih.gov |

| Muscarinic Cholinergic Receptors (M1-M5) | Antagonist | Not quantified in source | medchemexpress.compatsnap.com |

| p21 (Cdc42/Rac)-activated kinase 1 (Pak1) | Suggested Interaction | Not quantified in source |

Preclinical Pharmacological Investigations of Brompheniramine Maleate

In Vitro Pharmacological Profiling in Cellular and Subcellular Systems

Brompheniramine (B1210426) maleate (B1232345) is characterized as a selective histamine (B1213489) H1 receptor antagonist patsnap.commedchemexpress.commedchemexpress.com. In receptor binding assays, it demonstrates a dissociation constant (Kd) of 6.06 nM for the histamine H1 receptor medchemexpress.commedchemexpress.com. Its mechanism of action involves competitively binding to H1 receptors, thereby preventing histamine from binding and exerting its effects, which contributes to the reduction of allergic symptoms like vasodilation, increased vascular permeability, and stimulation of sensory nerves patsnap.com.

Beyond its primary H1 receptor antagonism, brompheniramine maleate has shown interactions with other ion channels. It can block hERG K+ channels with an IC50 of 0.90 µM, calcium channels with an IC50 of 16.12 µM, and sodium channels with an IC50 of 21.26 µM medchemexpress.commedchemexpress.com. Electrophysiological studies in guinea pig papillary muscle have indicated that brompheniramine (at concentrations of 1, 10, and 100 µM) significantly shortens the action potential duration at 50% repolarization (APD50) and depresses the plateau phase, while slightly prolonging the APD90 at higher concentrations (10 and 100 µM) medchemexpress.com. It also inhibits the amplitude of Ca2+ channel currents in rat ventricular myocytes in a dose-dependent manner medchemexpress.com.

Table 1: In Vitro Receptor Binding and Ion Channel Interactions of this compound

| Target | Binding/Inhibition Constant | Value | Unit | Source |

| Histamine H1 Receptor | Kd | 6.06 | nM | medchemexpress.commedchemexpress.com |

| hERG K+ Channels | IC50 | 0.90 | µM | medchemexpress.commedchemexpress.com |

| Calcium Channels | IC50 | 16.12 | µM | medchemexpress.commedchemexpress.com |

| Sodium Channels | IC50 | 21.26 | µM | medchemexpress.commedchemexpress.com |

As a histamine H1 receptor antagonist, this compound interferes with the agonist action of histamine, which is involved in cellular signaling pathways related to inflammatory processes smpdb.ca. Histamine, acting through the H1 receptor, typically leads to increased intracellular calcium ion concentration and activation of phospholipase C and phosphatidylinositol (PIP2) signaling pathways smpdb.cabac-lac.gc.ca. By blocking the H1 receptor, this compound can indirectly affect these downstream pathways, reducing the activity of transcription factors like NF-κB, and thereby decreasing antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors smpdb.ca. Additionally, by lowering intracellular calcium ion concentration, it can contribute to increased mast cell stability, which in turn reduces further histamine release smpdb.ca.

This compound has been shown to exhibit effects on neurotransmitter systems beyond histamine. Research indicates that it acts as a potent blocker of serotonin (B10506) (5-HT) uptake in central 5-HT neurons glpbio.comresearchgate.net. This inhibitory effect on serotonin reuptake was observed in both in vitro experiments using isolated nerve ending particles and in vivo studies in rats researchgate.net. This property led to the derivation of the first marketed selective serotonin reuptake inhibitor (SSRI), zimelidine, from brompheniramine glpbio.com. Its antidepressant properties are attributed, in part, to this inhibition of serotonin reuptake glpbio.com. Brompheniramine also possesses anticholinergic properties, meaning it can block acetylcholine (B1216132), a neurotransmitter involved in various bodily functions, contributing to effects like the drying of mucus secretions patsnap.com.

Table 2: Neurotransmitter Uptake Effects of this compound

| Neurotransmitter | Effect on Uptake | Source |

| Serotonin (5-HT) | Potent Blocker | glpbio.comresearchgate.net |

| Acetylcholine | Anticholinergic (blockade) | patsnap.com |

Cellular Signaling Pathway Analysis Induced by this compound

In Vivo Animal Model Studies for Mechanistic and Efficacy Assessments

Preclinical investigations in rodent models have demonstrated that this compound possesses analgesic properties. In Sprague-Dawley rats, subcutaneous administration of brompheniramine induced dose-dependent cutaneous analgesia, assessed by the panniculus reflex in response to a noxious pinprick medchemexpress.comnih.gov. Compared to mepivacaine (B158355), a local anesthetic, brompheniramine showed greater potency in producing a 50% block effect (ED50 of 0.89 µmol for brompheniramine versus 2.45 µmol for mepivacaine) nih.gov. Furthermore, brompheniramine induced a more prolonged duration of analgesia than mepivacaine in this model nih.gov. This analgesic effect is thought to be related to its ability to block sodium channels, similar to local anesthetics nih.gov.

Table 3: Analgesic Efficacy of this compound in Rat Cutaneous Analgesia Model

| Compound | ED50 (µmol) | Duration of Analgesia | Source |

| This compound | 0.89 | Prolonged | nih.gov |

| Mepivacaine | 2.45 | Shorter | nih.gov |

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to various central nervous system (CNS) effects in animal models patsnap.comsmpdb.canih.gov. These effects are primarily due to its antagonism of histamine H1 receptors in the CNS and its anticholinergic properties patsnap.comnih.gov. Studies have indicated that first-generation H1 antihistamines, including brompheniramine, can impair cognitive function and psychomotor performance in animal models, even at usual doses nih.gov. Although not explicitly detailing specific animal studies for sedation or motor activity beyond what is mentioned in general CNS effects, the inherent mechanism of crossing the blood-brain barrier and acting on central H1 receptors directly implies these effects. Brompheniramine also has been reported to have antidepressant properties, which could be related to its inhibition of serotonin reuptake in the brain glpbio.com. Animal reproduction studies with this compound in rats and mice, at doses up to 16 times the maximum human doses, have not revealed evidence of impaired fertility or harm to the fetus drugs.comrxlist.compaipharma.com.

Histamine Release Modulation Studies in Animal Models

The primary mechanism of action for this compound in allergic conditions involves blocking histamine H1 receptors, thus preventing histamine from exerting its effects on target cells google.comnih.gov. This action differs from directly modulating or inhibiting the release of histamine from mast cells and basophils, which are the primary cells responsible for storing and releasing histamine during an allergic response google.comscielo.brtg.org.au. While some antihistamines are also known as mast cell stabilizers, which directly inhibit the degranulation process of mast cells and thus histamine release, this compound is not principally characterized by this mechanism in animal models for its anti-allergic effects mdpi.com.

However, in vitro studies using human cell lines have explored other interactions. For instance, research has shown that this compound can induce degranulation in human mast cell line LAD2 cells in a manner dependent on the Mas-related G-protein coupled receptor X2 (MRGPRX2) slideshare.netresearchgate.netebi.ac.uk. In these studies, this compound was identified as an agonistic drug, leading to β-hexosaminidase release, an indicator of mast cell degranulation. The extent of degranulation observed with this compound in LAD2 cells was 56.43% at a concentration of 500 µM slideshare.net. This suggests a specific, non-IgE-mediated pathway by which this compound might influence mast cell activity, although this finding is from human cell line models and represents an induction of release in this context, rather than an inhibition in the traditional anti-allergic sense in animal models.

Comparative Pharmacological Efficacy in Animal Models with Brompheniramine Analogues

Preclinical investigations have explored the pharmacological profile of this compound, sometimes in comparison with other compounds, including its structural analogues. Brompheniramine belongs to the alkylamine class of antihistamines, which also includes analogues such as pheniramine (B192746), chlorpheniramine (B86927), and its stereoisomer, dexbrompheniramine (B94561) mdpi.comnjppp.com.

While direct comparative efficacy studies in animal models specifically examining the antihistaminic potency of this compound against its closest analogues (e.g., chlorpheniramine, dexbrompheniramine) for allergic conditions are not extensively detailed in the provided search results, certain comparative data from preclinical animal and in vitro models shed light on its broader pharmacological actions:

Cutaneous Analgesia in Rats: Brompheniramine has been compared to local anesthetics, such as mepivacaine, in Sprague-Dawley rats for its cutaneous analgesic effects. In this model, subcutaneous administration of brompheniramine induced dose-dependent cutaneous analgesia. The potency (ED50) of brompheniramine was found to be 0.89 µmol (95% CI: 0.82-0.96 µmol), demonstrating greater potency than mepivacaine (ED50 = 2.45 µmol; 95% CI: 2.17-2.76 µmol) in producing a 50% block effect. Brompheniramine also exhibited a more prolonged duration of analgesic effect compared to mepivacaine medchemexpress.comresearchgate.net. Similar studies showed chlorpheniramine also induced cutaneous analgesia in a dose-dependent manner in rats, though it was less potent than bupivacaine (B1668057) researchgate.net.

Table 1: Comparative Cutaneous Analgesic Potency in Rats

| Compound | Animal Model (Route) | Effect | EC50/ED50 (µM) | Reference |

|---|---|---|---|---|

| Brompheniramine | Sprague-Dawley rats (SC) | Cutaneous analgesia (50% block effect) | 0.89 | medchemexpress.com |

| Mepivacaine | Sprague-Dawley rats (SC) | Cutaneous analgesia (50% block effect) | 2.45 | medchemexpress.com |

| Chlorpheniramine | Rats (SC) | Cutaneous analgesia (50% block effect) | 1.13 | researchgate.net |

Muscarinic Cholinergic Receptor Affinities (In Vitro): Comparisons of brompheniramine and chlorpheniramine with atropine (B194438) were conducted in human Chinese hamster ovary (CHO) cells stably transfected with muscarinic cholinergic receptor subtypes (m1-m5). The study aimed to evaluate their affinities at these receptors, which are associated with anticholinergic effects. Both brompheniramine and chlorpheniramine demonstrated similar affinities and could not discriminate between the m1-m5 subtypes, suggesting comparable anticholinergic properties in this in vitro model nih.gov.

Anti-Radical Effects (Human Blood In Vitro): An in vitro study investigating anti-radical effects in human blood compared pheniramine, chlorpheniramine, and brompheniramine. Brompheniramine was found to be more effective than both pheniramine and chlorpheniramine in inhibiting extracellular chemiluminescence, suggesting a potential role in modulating reactive oxygen species, though this was not conducted in an animal model [22, original search].

While these investigations provide insights into various pharmacological actions of this compound and its relationship with analogues, comprehensive comparative data specifically on antihistaminic efficacy in animal models for allergic disease are not extensively detailed across the provided sources.

Pharmacokinetic and Metabolic Research on Brompheniramine Maleate

Absorption and Distribution Mechanisms in Preclinical Models

Brompheniramine (B1210426) maleate (B1232345) is generally well-absorbed from the gastrointestinal tract following oral administration smolecule.com. While studies often focus on human pharmacokinetics, preclinical models, such as the juvenile porcine model, have been employed to assess the absorption of brompheniramine formulations. In such models, oral dosing demonstrated consistent bioavailability profiles between different formulations researchgate.netnih.gov.

Upon absorption, brompheniramine is widely distributed throughout the body smolecule.commims.com. Although comprehensive characterization of its distribution into specific human body tissues and fluids is not fully available, general pharmacokinetic studies in healthy adults report an apparent volume of distribution averaging approximately 11.7 L/kg smolecule.comnih.gov, also cited as about 12 L/kg mims.com.

Table 1: Key Absorption and Distribution Parameters

| Parameter | Value (Human Adults) | Reference |

| Time to Peak Plasma Conc. (Tmax) | 2-5 hours | mims.comnih.gov |

| Apparent Volume of Distribution | 11.7 ± 3.1 L/kg or ~12 L/kg | smolecule.commims.comnih.gov |

Hepatic Metabolism Pathways: Role of Cytochrome P450 Enzymes in Brompheniramine Biotransformation

The metabolism of brompheniramine primarily occurs in the liver, largely mediated by the cytochrome P450 (CYP) enzyme system mims.comnih.govwikipedia.orgpatsnap.com. This hepatic biotransformation is a critical determinant of the drug's systemic exposure and elimination.

Brompheniramine undergoes metabolic processes including N-dealkylation, leading to the formation of several metabolites mims.comdrugs.com. Key identified metabolites include monodesmethylbrompheniramine and didesmethylbrompheniramine mims.com. Additionally, brompheniramine is metabolized to a propionic acid derivative mims.com. A comparison with structurally related antihistamines indicates that the rate of metabolism generally follows the order: pheniramine (B192746) < chlorpheniramine (B86927) < brompheniramine researchgate.net. Brompheniramine N-oxide has also been identified as a related compound nih.govpharmaffiliates.com.

The cytochrome P450 isoenzyme CYP2D6 plays a significant role in brompheniramine's metabolism wikipedia.orgpatsnap.com. Genetic polymorphisms within the CYP2D6 gene can lead to substantial inter-individual variability in enzyme activity, thereby influencing the rate at which brompheniramine is metabolized and eliminated from the body patsnap.comnih.gov. Individuals are categorized as poor metabolizers (approximately 7% of Caucasians, about 1% of Orientals) if they have a deficiency in the CYP2D6 enzyme, which is an autosomal recessive trait nih.gov. Among extensive metabolizers, enzyme activity can range from very high (ultrarapid metabolizers) to considerably reduced (intermediate metabolizers) nih.gov. The CYP2D6 gene is highly polymorphic, with over 70 known allelic variants, more than 15 of which result in inactive or non-functional enzymes nih.gov. This genetic variability contributes to differences in drug concentrations and responses among individuals patsnap.comnih.gov.

Identification and Characterization of Brompheniramine Metabolites

Excretion Pathways and Elimination Kinetics in Preclinical Studies

Brompheniramine and its metabolites are primarily eliminated from the body via renal excretion. The major route of elimination is urinary excretion, with approximately 40% of the administered dose excreted in urine as unchanged drug and metabolites within 72 hours mims.comnih.govdrugs.com. A smaller fraction, approximately 2%, is eliminated through feces mims.comdrugs.com.

The elimination kinetics of brompheniramine have been characterized in various studies. The mean serum half-life in normal adults is reported to be approximately 24.9 ± 9.3 hours smolecule.comnih.govwikipedia.org, with a general range of about 25 hours mims.com or 11.8–34.7 hours drugs.com. The mean clearance rate in healthy adults has been reported as 6.0 ± 2.3 mL/min/kg smolecule.comnih.gov.

Table 2: Key Excretion and Elimination Parameters

| Parameter | Value (Human Adults) | Reference |

| Primary Excretion Route | Urine (Unchanged drug & metabolites) | mims.comnih.govdrugs.com |

| Urinary Excretion (% Dose) | ~40% within 72 hours | mims.comdrugs.com |

| Fecal Excretion (% Dose) | ~2% within 72 hours | mims.comdrugs.com |

| Elimination Half-life | 24.9 ± 9.3 hours or ~25 hours | smolecule.commims.comnih.govwikipedia.org |

| Mean Clearance Rate | 6.0 ± 2.3 mL/min/kg | smolecule.comnih.gov |

Bioavailability Studies in Preclinical Animal Models of Brompheniramine Maleate

Bioavailability studies in preclinical animal models are crucial for evaluating new formulations and understanding drug absorption in vivo before human trials. A notable example involves the use of a juvenile porcine model to assess the bioavailability of a taste-masked pediatric brompheniramine formulation researchgate.netnih.gov. In this study, the bioavailability profiles of the taste-masked maleate/tannate formulation were compared to those of a previously marketed this compound formulation after oral dosing in pigs over a 48-hour period nih.gov. The findings indicated no significant differences in the bioavailability profiles between the two formulations in the porcine model, suggesting that taste-masking with tannic acid is a promising approach for pediatric formulation modification researchgate.netnih.gov.

Analytical Methodologies for Brompheniramine Maleate

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are widely utilized for the determination of brompheniramine (B1210426) maleate (B1232345) due to their high separation efficiency and sensitivity, allowing for both quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) and HPLC-UV Methods

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a primary method for the quantification and purity assessment of brompheniramine maleate. Common stationary phases include C18 columns nih.govnih.govfishersci.ca. The mobile phase composition and detection wavelengths are critical parameters that are optimized based on the specific analytical objective, whether it's for individual analysis or simultaneous determination with other active pharmaceutical ingredients.

For instance, an HPLC-UV method for this compound, often co-formulated with paracetamol and pseudoephedrine, has employed a C18 column with an isocratic mobile phase of water:acetonitrile (B52724) (75:25, v/v) adjusted to pH 3.2, with detection at 210 nm nih.govnih.gov. Another method utilized acetonitrile, water, and ammonium (B1175870) phosphate (B84403) at pH 2.2, detecting at 205 nm nih.gov. For purity assessment, methods may involve a Hypersil Gold C18 column with a flow rate of 1.0 mL/min at 40 °C, using a Diode Array Detector (DAD) fishersci.ca.

A challenge in traditional reversed-phase chromatography for this compound is its strongly hydrophobic and basic nature, which can lead to poor peak shape and insufficient retention of hydrophilic counterions. Specialized columns, such as Heritage MA reversed-phase anion-exchange columns, have been developed to address these issues, providing improved efficiency and peak shape for both acidic and basic analytes nih.gov.

Table 1: Representative HPLC-UV Conditions for this compound Analysis

| Method Type | Column Type | Mobile Phase Composition | pH | Detection Wavelength (nm) | Retention Time (min) | References |

| HPLC-UV | C18 | Water:Acetonitrile (75:25, v/v) | 3.2 | 210 | 2.164 | nih.govnih.gov |

| HPLC-UV | C18 (Heritage MA) | Acetonitrile/Water/Ammonium Phosphate | 2.2 | 205 | Not specified | nih.gov |

| HPLC (Purity) | Hypersil Gold C18 | Not specified | Not specified | DAD (range) | Not specified | fishersci.ca |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Brompheniramine Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a valuable tool for the analysis of this compound, especially in forensic analysis and clinical toxicology where identification and confirmation are critical mims.comnih.govontosight.ai. GC-MS offers high sensitivity and provides detailed structural information based on fragmentation patterns.

In GC-MS analysis, characteristic mass fragments are used for the identification of brompheniramine. Major ions at m/z 247 and 249 are indicative of the presence of a bromide ion, which is a key structural feature of brompheniramine. Additional minor ions at m/z 42, 44, 58, 72, 115, 167, and 180 further confirm its identification . Advanced data analysis techniques, such as background subtraction, are often necessary to obtain clean mass spectra, particularly when analyzing complex multi-component drug samples .

Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UPLC-MS/MS) represents a highly sensitive and rapid analytical approach for the quantification of this compound, especially in biological matrices such as human plasma nih.govnih.govfishersci.seslideshare.netwikipedia.org. This technique is particularly advantageous for its speed, often enabling analysis times as short as 1 minute per sample, which is beneficial for high-throughput applications like pharmacokinetic studies fishersci.se.

Typical UPLC-MS/MS methods for this compound utilize reversed-phase columns like UPLC-BEH C18 or Agilent Zorbax SB C18 (50 mm × 2.1 mm, 1.8 μm) nih.govnih.govfishersci.se. Mobile phases commonly consist of mixtures of methanol (B129727) or acetonitrile with aqueous solutions containing acidic modifiers such as ammonium formate (B1220265) or formic acid. For example, a mobile phase of methanol:0.1% ammonium formate (60:40, v/v) has been reported nih.govnih.gov, as well as acetonitrile:0.1% formic acid (70:30 v/v) fishersci.se. Detection is typically performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode, offering excellent selectivity and sensitivity fishersci.seslideshare.net.

Research findings demonstrate the utility of UPLC-MS/MS for simultaneous determination of this compound alongside other co-formulated drugs, such as paracetamol and pseudoephedrine, in various matrices nih.govnih.govfishersci.seslideshare.net. Reported linear quantification ranges for this compound in human plasma are as low as 0.1–50.0 ng/mL fishersci.se. Internal standards like diphenhydramine (B27) are often incorporated to improve method accuracy and precision nih.govnih.govslideshare.net.

Table 2: Representative UPLC-MS/MS Conditions for this compound Analysis

| Application | Column Type | Mobile Phase Composition | Ionization Mode | Detection Mode | Linear Range | Internal Standard | References |

| Plasma Quantification | Agilent Zorbax SB C18 (1.8 μm) | Acetonitrile:0.1% Formic Acid (70:30 v/v) | ESI+ | MRM | 0.1–50.0 ng/mL | Not specified | fishersci.se |

| Tablets Quantification | UPLC-BEH C18 | Methanol:0.1% Ammonium Formate (60:40 v/v) | MS (general) | MS/MS | Not specified | Diphenhydramine | nih.govnih.gov |

Thin-Layer Chromatography (TLC) Applications for this compound

Thin-Layer Chromatography (TLC) is a straightforward and cost-effective technique used for the identification and semi-quantitative analysis of this compound, often in pharmaceutical preparations containing multiple active ingredients.

Typical TLC applications for this compound involve aluminum TLC plates pre-coated with silica (B1680970) gel 60F254 as the stationary phase nih.govnih.gov. A common mobile phase composition is methanol:water:ammonia (9:1:0.1, v/v/v) nih.govnih.gov. Visualization and detection are typically performed by scanning the plates at 254 nm. For this compound, a retention factor (Rf) of 0.32 has been reported under these conditions nih.gov.

Spectroscopic and Spectrometric Characterization Methods for this compound

Spectroscopic and spectrometric techniques are essential for the definitive characterization and structural elucidation of this compound.

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy is frequently used as a detection principle in conjunction with HPLC (HPLC-UV) nih.govnih.govnih.govwikipedia.orgfishersci.ca. The compound exhibits characteristic absorption maxima in the UV region, with common detection wavelengths around 205 nm, 210 nm, 214 nm, 220 nm, and 254 nm. UV spectrometry also provides supportive data in studies involving chiral separations, such as in capillary electrophoresis uni.lu.

Infrared (IR) Spectroscopy : Infrared spectroscopy is a fundamental method for confirming the structural identity of this compound. Attenuated Total Reflectance Infrared (ATR-IR) spectra provide specific absorption bands corresponding to the functional groups present in the molecule nih.govmims.com. Key characteristic peaks can include those for C=O (around 1700 cm⁻¹), C-H stretching (around 2900 cm⁻¹), C=N (around 1640 cm⁻¹), C=C (around 1600 cm⁻¹), C-O stretching (around 1100 cm⁻¹), and C-H bending (around 880 cm⁻¹) .

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy, including ¹H-NMR and 2D NMR techniques like ¹H-¹³C HSQC, is invaluable for detailed structural confirmation and purity assessment of this compound mims.comwikipedia.orgnih.govnih.gov. Quantitative NMR (qNMR) can be applied for direct assaying of its purity, often employing an internal standard such as 1,2,4,5-tetramethylbenzene (B166113) fishersci.ca. Furthermore, NMR spectroscopy is crucial for investigating the mechanisms of chiral recognition, providing insights into the stoichiometry, binding constants, and complex structures between brompheniramine enantiomers and chiral selectors like cyclodextrins uni.luguidetopharmacology.orgfishersci.ca.

Mass Spectrometry (MS) : Beyond its coupling with chromatographic techniques (GC-MS, UPLC-MS/MS), stand-alone mass spectrometry is used for the direct characterization and molecular weight determination of this compound. Electrospray ionization (ESI) mass spectrometry can yield a protonated molecular ion [M+H]⁺ for the brompheniramine free base at m/z 319.22, along with characteristic fragment ions, such as m/z 274.40, corresponding to the loss of a dimethylamine (B145610) group mims.com. Mass spectrometry also plays a role in unraveling chiral recognition mechanisms in electrophoretic separations uni.luguidetopharmacology.org.

Electrophoretic Techniques for Brompheniramine Enantiomer Separation and Analysis

Brompheniramine exhibits optical isomerism, and its products often contain the racemic maleate salt fishersci.at. The pharmacological activity is predominantly associated with the dextrorotatory isomer (dexbrompheniramine) fishersci.cawikipedia.org. Therefore, the separation and analysis of its enantiomers are of significant analytical importance.

Capillary Electrophoresis (CE) is a highly attractive and efficient technique for the enantiomeric separation of brompheniramine. CE offers advantages such as high resolution, rapid separation, and the ability to perform analyses with very low sample volumes wikipedia.org.

The separation of brompheniramine enantiomers in CE is typically achieved by incorporating chiral selectors into the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly utilized chiral selectors uni.luguidetopharmacology.orgfishersci.cafishersci.cawikipedia.orgmims.comguidetopharmacology.orgnih.gov.

Chiral Selectors :

Beta-cyclodextrin (β-CD) and its derivatives are widely employed. For example, in cyclodextrin-mediated capillary zone electrophoresis (CZE), β-cyclodextrin and a soluble anionic carboxymethyl-β-cyclodextrin polymer have been successfully used for the simultaneous separation and quantification of this compound enantiomers in a phosphate buffer (75 mM; pH 3.50) mims.com.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is another effective chiral selector. Its enantioseparation capabilities can be further enhanced by the addition of achiral modifiers like p-sulfonatocalixarenes (SCX[n]) or ionic liquids such as 1-ethyl-3-methylimidazolium-L-lactate fishersci.caguidetopharmacology.orgnih.govwikidoc.org.

Studies have shown that different cyclodextrins, like native β-CD and heptakis(2,3,6-tri-O-methyl)-β-CD, can result in opposite migration orders for brompheniramine enantiomers in CE uni.lu.

Chiral Recognition Mechanisms : To understand the underlying principles of enantioseparation, various analytical techniques are combined with CE. NMR spectroscopy, UV spectrometry, electrospray ionization mass spectrometry, and X-ray crystallography have been applied to study the stoichiometry, binding constants, and three-dimensional structures of the selector-selectand complexes in solution and in the solid state uni.luguidetopharmacology.org. For brompheniramine and cyclodextrin (B1172386) complexes, it has been observed that the inclusion of the 4-bromophenyl moiety of brompheniramine into the cyclodextrin cavity plays a significant role in chiral recognition fishersci.ca.

Table 3: Representative Capillary Electrophoresis Conditions for Brompheniramine Enantiomer Separation

| Chiral Selector(s) | Buffer System | pH | Internal Standard | Analyte(s) | References |

| β-cyclodextrin (10mM) & Carboxymethyl-β-cyclodextrin polymer (4 mg/mL) | Phosphate buffer (75mM) | 3.50 | Scopolamine N-oxide | This compound enantiomers | mims.com |

| Hydroxypropyl-β-cyclodextrin & 1-ethyl-3-methylimidazolium-L-lactate | Not specified | Not specified | Not specified | This compound enantiomers | guidetopharmacology.orgwikidoc.org |

| Native β-cyclodextrin & Heptakis(2,3,6-tri-O-methyl)-β-CD | Not specified | Not specified | Not specified | Brompheniramine enantiomers | uni.lu |

Validation Parameters for Analytical Methods in Brompheniramine Research

Validation of analytical methods ensures that the method is suitable for its intended purpose, yielding consistent, reliable, and accurate data. Key validation parameters typically include accuracy, precision, linearity, range, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability ijpsr.comresearchgate.netwjarr.cominnovareacademics.in. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2 (R1), are commonly followed for method validation nih.govscispace.com.

Here is a summary of validation parameters and typical findings in brompheniramine research:

Accuracy: This parameter measures the closeness of test results obtained by the method to the true value wjarr.com. It is often expressed as percent recovery. For this compound, recovery percentages between 98.0% and 109% have been reported across various methods, including LC-MS/MS researchgate.netresearchgate.net. For instance, a validated GC method for residual solvents showed recovery for Methanol as 2.49% RSD, Isopropyl alcohol as 1.18%, and O-Xylene as 1.91% ijpsr.comresearchgate.net.

Precision: Precision assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions wjarr.com. It is expressed as relative standard deviation (RSD).

Repeatability (Intra-day precision): Typically, RSD values below 2% are considered acceptable. For this compound, intra-day precision (RSD) has been reported at 5.73% for an LC-MS/MS method researchgate.net and ≤ 3.30% for a CE method researchgate.net.

Intermediate Precision (Inter-day precision): This evaluates variations over different days. RSD values below 2% have been observed in some HPLC methods for co-formulated drugs, including chlorpheniramine (B86927) maleate (an analog) mdpi.comresearchgate.net.

Linearity and Range: Linearity demonstrates that test results are directly proportional to the concentration of the analyte within a given range wjarr.com. The correlation coefficient (r or R²) is a common measure of linearity.

For this compound, linear ranges have been established across different analytical techniques.

GC for residual solvents: Specific linear ranges are determined for each solvent, e.g., Methanol (50-15000 ppm), Isopropyl Alcohol (50-2500 ppm), DMSO (5-500 ppm), and o-Xylene (10-2170 ppm) ijpsr.com.

Capillary Electrophoresis: A chiral CE method for this compound enantiomers reported a linear range of 25–150 μM for each enantiomer oup.com. Another CE method using brompheniramine as a UV probe showed good linearity with r² > 0.98 researchgate.net.

HPLC: For simultaneous determination of this compound in multi-component tablets, linearity ranges varied. One HPLC method for this compound and other drugs reported a linearity range of 30.0–200.0 µg/mL with correlation coefficients approaching unity nih.gov. For a bioanalytical LC-MS/MS method, calibration curves were linear over the range of 0.2–20 ng/mL with r² > 0.995 researchgate.net.

HPTLC: For this compound, a linear range of 0.8-3.6 μ g/spot was reported researchgate.net.

Specificity/Selectivity: This is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or excipients wjarr.com. Analytical procedures should produce a response only for the target compound researchgate.net. Retention times in chromatographic methods are key indicators of specificity; for example, in GC, distinct retention times were observed for Methanol (2.13), Isopropyl Alcohol (3.45), DMSO (13.90), and o-Xylene (13.74) ijpsr.comresearchgate.net. Spectrophotometric methods typically assess specificity by observing the characteristic maximum absorbance wavelength drugfuture.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified wjarr.com.

LOQ is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision wjarr.com.

For a GC method for residual solvents, LODs were 15 ppm for Methanol, 5 ppm for Isopropyl Alcohol, 2 ppm for DMSO, and 6 ppm for o-Xylene ijpsr.com. LOQs were 45 ppm for Methanol, 15 ppm for Isopropyl Alcohol, 6 ppm for DMSO, and 18 ppm for o-Xylene ijpsr.com.

In a CE method using brompheniramine as a UV probe, LOD and LOQ values for other analytes were determined (e.g., 0.12 µg/mL and 0.32 µg/mL for Memantine) researchgate.net.

For an HPTLC method, LOD for this compound was 0.24 μ g/spot and LOQ was 0.72 μ g/spot researchgate.net.

Robustness: This refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage wjarr.com. Parameters often varied include mobile phase composition, pH, flow rate, and temperature .

System Suitability Testing: This is an integral part of many analytical methods, particularly chromatographic ones, performed to ensure that the analytical system is functioning correctly and capable of providing data of acceptable quality ijpsr.comresearchgate.netwjarr.com. Parameters typically include tailing factor, theoretical plates, and resolution between peaks .

Table 1: Summary of Validation Parameters for this compound Analytical Methods

| Analytical Method | Parameter | Value/Finding | Reference |

| GC (Residual Solvents) | Accuracy (Recovery % RSD) | Methanol: 2.49%, Isopropyl Alcohol: 1.18%, O-Xylene: 1.91% | ijpsr.comresearchgate.net |

| Linearity (Range) | Methanol: 50-15000 ppm, Isopropyl Alcohol: 50-2500 ppm, DMSO: 5-500 ppm, o-Xylene: 10-2170 ppm | ijpsr.com | |

| LOD | Methanol: 15 ppm, Isopropyl Alcohol: 5 ppm, DMSO: 2 ppm, o-Xylene: 6 ppm | ijpsr.com | |

| LOQ | Methanol: 45 ppm, Isopropyl Alcohol: 15 ppm, DMSO: 6 ppm, o-Xylene: 18 ppm | ijpsr.com | |

| HPLC (Multicomponent) | Linearity (Range) | 30.0–200.0 µg/mL (BRM), Correlation coefficients approaching unity | nih.gov |

| LC-MS/MS (Bioanalytical) | Linearity (Range) | 0.2–20 ng/mL (BRM), r² > 0.995 | researchgate.net |

| Accuracy (Recovery) | 98.0% - 105% (BRM) | researchgate.net | |

| Precision (Intra-day % RSD) | 5.73% (BRM) | researchgate.net | |

| Capillary Electrophoresis (Chiral) | Linearity (Range) | 25–150 μM (each enantiomer) | oup.com |

| Capillary Electrophoresis (Indirect UV) | Linearity (r²) | > 0.98 | researchgate.net |

| Precision (%RSD) | ≤ 3.30% | researchgate.net | |

| Accuracy (Recoveries) | 98% - 109% | researchgate.net | |

| HPTLC | Linearity (Range) | 0.8-3.6 μ g/spot (BRM) | researchgate.net |

| LOD | 0.24 μ g/spot (BRM) | researchgate.net | |

| LOQ | 0.72 μ g/spot (BRM) | researchgate.net | |

| Accuracy (Mean % Recovery) | 100.6% (BRM) | researchgate.net | |

| Precision (% RSD) | 1.5% (BRM) | researchgate.net |

Structure Activity Relationship Sar Studies of Brompheniramine and Analogues

Impact of Halogen Substitution on Brompheniramine’s Pharmacological Activity

The introduction of a halogen atom, such as bromine or chlorine, into the para-position of the phenyl ring of pheniramine (B192746) (the parent compound) significantly enhances antihistaminic activity and extends the duration of action auburn.eduramauniversity.ac.in. Brompheniramine (B1210426), differing from chlorpheniramine (B86927) only by the substitution of a bromine atom for a chlorine atom on the benzene (B151609) ring, exemplifies this principle wikipedia.org. Halogenated pheniramines, including brompheniramine and chlorpheniramine, are considerably more potent, demonstrating 20 to 50 times greater activity than pheniramine itself auburn.edu. This increased potency is attributed to the physicochemical properties imparted by the halogen, which can influence lipophilicity and interactions at the receptor site slideplayer.com.

Table 1: Impact of Halogen Substitution on Pheniramine Analogues' Activity

| Compound | Halogen Substitution (para-position) | Relative H1-Antihistaminic Potency (vs. Pheniramine) |

| Pheniramine | H | 1x |

| Chlorpheniramine | Cl | 20-50x auburn.edu |

| Brompheniramine | Br | 20-50x auburn.edu |

Role of Stereochemistry (R- and S-enantiomers) on Receptor Binding and Biological Effects

Brompheniramine is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers wikipedia.org. Studies on the stereochemistry of H1-antihistamines consistently show that antihistaminic activity predominantly resides in one enantiomer, typically the S-stereoisomer for pheniramine derivatives like brompheniramine gpatindia.comauburn.edu. For instance, dexbrompheniramine (B94561), the S-enantiomer of brompheniramine, is the pharmacologically active form and is often marketed separately ontosight.ainih.govwikipedia.orgmedchemexpress.com. This stereoselectivity underscores the specific spatial requirements for optimal binding to the H1-receptor auburn.educore.ac.uk. While some studies suggest a weak tendency for stereoselectivity in favor of (R)-configurated enantiomers in certain receptor binding studies, the dominant activity in pheniramines lies with the S-enantiomer auburn.eduresearchgate.net.

Alkylamine Backbone Modifications and Resulting Pharmacological Profiles

Brompheniramine belongs to the propylamine (B44156) (or alkylamine) class of antihistamines, characterized by an alkylamine chain that links the diaryl system to a tertiary amine gpatindia.comyoutube.comwikipedia.org. The carbon chain typically consists of two or three carbon atoms, maintaining a distance of 5 to 6 Å between the center of the diaryl ring system and the terminal nitrogen for optimal receptor binding gpatindia.comyoutube.comresearchgate.net. Modifications to this alkylamine backbone, including branching or changes in the number of carbon atoms, can significantly alter antihistaminic activity youtube.com. For example, branching of the carbon chain can sometimes lead to reduced antihistaminic activity, though exceptions exist youtube.com. The terminal nitrogen atom in brompheniramine is a simple dimethylamino moiety, which is basic with a pKa ranging from 8.5 to 10, and is presumed to be protonated when bound to the receptor auburn.eduyoutube.com.

Influence of Substituents on Anticholinergic and Other Off-Target Activities of Brompheniramine

First-generation antihistamines, including brompheniramine, often exhibit an array of pharmacological activities beyond H1-receptor antagonism due to their ability to bind to other neurotransmitter receptors auburn.eduahrq.gov. Brompheniramine, specifically, possesses moderate antimuscarinic (anticholinergic) actions gpatindia.commedchemexpress.com. This anticholinergic effect is responsible for some of its off-target activities, such as dry mouth, dry throat, and blurred vision gpatindia.com. The presence of the basic pharmacophore, essential for H1-receptor binding, also enables binding to muscarinic, adrenergic, and serotonergic receptors auburn.edu. Studies indicate that the anticholinergic properties of brompheniramine and chlorpheniramine are observed on nasal mucosa, blocking overactive cholinergic pathways researchgate.net. The ability of these drugs to cross the blood-brain barrier is also linked to their lipophilicity and contributes to central nervous system effects youtube.comahrq.gov. Furthermore, brompheniramine can block hERG channels, calcium channels, and sodium channels, with reported IC50 values of 0.90 μM, 16.12 μM, and 21.26 μM, respectively medchemexpress.com. These off-target interactions contribute to the broader pharmacological profile of brompheniramine beyond its primary antihistaminic action.

Table 2: Receptor Binding and Channel Blocking Affinities of Brompheniramine

| Receptor/Channel | Type | Affinity/Activity (Kd/IC50) | Reference |

| Histamine (B1213489) H1 Receptor | Antagonist | 6.06 nM (Kd) | medchemexpress.com |

| Muscarinic Receptors | Antagonist (moderate) | Not specified (antimuscarinic actions observed) | medchemexpress.com |

| hERG K+ Channels | Blocker | 0.90 μM (IC50) | medchemexpress.com |

| Calcium Channels | Blocker | 16.12 μM (IC50) | medchemexpress.com |

| Sodium Channels | Blocker | 21.26 μM (IC50) | medchemexpress.com |

Formulation Science and Stability Studies of Brompheniramine Maleate

Chemical Stability Investigations in Liquid Pharmaceutical Formulations

The chemical stability of brompheniramine (B1210426) maleate (B1232345) in liquid pharmaceutical formulations has been a subject of investigation, with particular attention paid to factors such as temperature, pH, and light exposure google.comresearchgate.net. Brompheniramine maleate is reported to be stable under recommended storage conditions medchemexpress.comspectrumchemical.com.

A study investigating the chemical stability of this compound in an oral liquid dosage form found the formulation to be stable for at least 202 days when stored in amber-colored glass bottles at room temperature nih.govijpc.com. During this period, the pH value of the formulation remained constant at 2.7, and no changes in physical appearance were observed ijpc.com. Degradation products and excipients present in the dosage form did not interfere with the developed assay method ijpc.com.

Pharmaceutical APIs are susceptible to various degradation pathways, including hydrolysis, oxidation, decarboxylation, dehydration, epimerization, and photochemical reactions researchgate.net. Temperature plays a significant role in drug stability, with higher temperatures generally accelerating degradation reactions by providing more "free energy" researchgate.net. While specific degradation pathways for this compound in liquid formulations are not extensively detailed in the provided search results, general principles of API degradation apply.

A related study on chlorpheniramine (B86927) maleate (an analog of brompheniramine with a chlorine atom instead of bromine wikipedia.org) in cough syrups highlighted the effects of temperature, pH, and sunlight on its stability actapharmsci.com. It was observed that chlorpheniramine maleate is highly stable in acidic conditions actapharmsci.com. Although not directly on this compound, this suggests that maintaining an acidic pH might also contribute to the stability of this compound in liquid formulations given their structural similarity.

Strategies for Enhanced this compound Stability in Formulations

Enhancing the stability of this compound in pharmaceutical formulations is crucial for maintaining product efficacy and safety google.com. Various strategies are employed to mitigate degradation, including careful selection of excipients and the use of stabilizing agents like antioxidants and chelating agents, as well as light-resistant packaging google.commedchemexpress.comspectrumchemical.com.

Excipient Selection: The choice of excipients can significantly impact the stability of a pharmaceutical product, as adverse interactions between active ingredients and excipients can lead to degradation google.com. For instance, a patent application describes pharmaceutical compositions with improved stability for this compound and phenylephrine (B352888) HCl in a tannate salt complex suspension using Neusilin® (synthetic magnesium aluminum silicate) instead of traditional magnesium aluminum silicate (B1173343) (MAS) google.com. Composition F, containing Neusilin®, showed no decrease in this compound after 3 months at 25°C and 60% RH, whereas Composition E, with MAS, showed a 2.5% loss google.com. This indicates that specific excipients can offer superior stability for this compound formulations.

Antioxidants and Chelating Agents: These agents are frequently used to protect active ingredients from oxidative degradation nih.govnih.gov. Antioxidants can exert a stabilizing effect, often correlated with the pH value of the solution nih.gov. Chelating agents, such as EDTA, can stabilize formulations by binding to metal ions that might catalyze degradation reactions nih.govmdpi.com. However, the use of chelating agents in protein formulations requires careful consideration as they can sometimes enhance oxidative degradation depending on the iron-to-chelator ratio and other factors nih.gov. In general, metal chelating agents act as secondary antioxidants by reducing metal concentration and stabilizing oxidized metal ions mdpi.com. This compound preparations are generally recommended to be stored in tight, light-resistant containers at controlled room temperature (15-30 °C) to protect from light spectrumchemical.commims.comnih.gov.

Advanced Delivery Systems for this compound in Preclinical Research

The development of advanced drug delivery systems aims to improve drug efficacy, patient compliance, and targeted therapy researchgate.net. While direct mentions of advanced delivery systems specifically for this compound in preclinical research are limited in the provided results, the broader field of novel drug delivery systems offers insights into potential applications.

Controlled release drug delivery systems, for instance, are designed to regulate drug release kinetics over time, minimizing plasma concentration fluctuations and potentially reducing side effects nih.gov. These systems are distinct from immediate-release formulations which release the entire drug payload rapidly nih.gov. Examples of advanced delivery systems explored in preclinical research for various APIs include nanoparticles, liposomes, ethosomes, nanocomposites, and hydrogels nih.govnih.gov. These systems can enhance drug stability by protecting the active ingredient from degradation, providing targeted delivery, and extending shelf life researchgate.netnih.gov. Polymeric nano/microparticles are examples of such systems that can protect antigens from degradation and enhance their delivery to specific cells or organs in vaccine development nih.gov.

Although this compound is a small molecule typically administered orally medcentral.com, ongoing research in drug delivery systems suggests potential avenues for future preclinical investigations into more sophisticated delivery methods, especially for optimizing pharmacokinetics or targeting specific sites if future therapeutic needs arise.

Emerging Research Areas and Novel Applications of Brompheniramine Maleate

Drug Repurposing Investigations for Brompheniramine (B1210426) Maleate (B1232345)

Drug repurposing, the process of finding new uses for existing drugs, offers a promising pathway for accelerating therapeutic development. Brompheniramine maleate is being investigated for potential applications beyond its conventional role in allergic conditions. Its existing safety profiles and known pharmacokinetics make it an attractive candidate for such explorations. While specific detailed research findings on its repurposing for non-allergic conditions were not extensively detailed in the current search, general research into antihistamines often includes exploring their anti-inflammatory or immunomodulatory effects that could lead to new uses. Further dedicated studies are required to establish its efficacy and safety in these novel indications.

Exploration of this compound's Analgesic Mechanisms beyond H1 Receptor Blockade

While primarily known for its H1 receptor antagonistic activity, this compound exhibits other pharmacological effects that suggest potential analgesic properties. It possesses anticholinergic and anesthetic properties medchemexpress.com. First-generation antihistamines, including brompheniramine, are known to cross the blood-brain barrier, which could contribute to central effects beyond allergy relief patsnap.compatsnap.com.

Research into related compounds, like chlorpheniramine (B86927), a similar first-generation antihistamine, has shown interaction with serotonin (B10506) reuptake, albeit with weak affinity for norepinephrine (B1679862) and dopamine (B1211576) transporters wikipedia.org. These insights suggest that this compound might influence pain pathways through mechanisms beyond direct histamine (B1213489) antagonism, potentially involving modulation of other neurotransmitter systems or possessing local anesthetic-like actions through ion channel blockade. For instance, this compound has been shown to block hERG channels, calcium channels, and sodium channels in research settings medchemexpress.com.

The following table summarizes some observed receptor affinities and ion channel blocking activities of this compound that could contribute to its analgesic potential:

| Receptor/Channel | Kd / IC50 Value | Potential Contribution to Analgesia | Source |

| Histamine H1 Receptor | 6.06 nM (Kd) | Primary antihistaminic action, but may modulate pain signaling indirectly through histamine pathways. | medchemexpress.com |

| hERG Channels | 0.90 µM (IC50) | Cardiac effects, but some ion channel modulation can influence neuronal excitability. | medchemexpress.com |

| Calcium Channels | 16.12 µM (IC50) | Modulation of neuronal excitability and neurotransmitter release, potentially influencing pain signaling. | medchemexpress.com |

| Sodium Channels | 21.26 µM (IC50) | Local anesthetic-like effect, inhibiting nerve impulse transmission relevant to pain. | medchemexpress.com |

Potential Interactions with Other Neurotransmitter Systems

This compound's pharmacological profile extends beyond its antihistaminic action to include mild anticholinergic effects, meaning it can block acetylcholine (B1216132), a neurotransmitter involved in various bodily functions patsnap.com. This anticholinergic activity contributes to effects like drying of mucus membranes patsnap.compatsnap.com.

Further, its structural similarity to other alkylamine antihistamines suggests potential, albeit possibly weak, interactions with other monoamine neurotransmitter systems. For example, chlorpheniramine, a related antihistamine, has been found to act as a serotonin reuptake inhibitor and shows weak affinity for norepinephrine and dopamine transporters wikipedia.org. While direct detailed research on this compound's specific affinity and functional impact on serotonin, norepinephrine, and dopamine reuptake or receptor systems was not exhaustively detailed in the provided search results, the broader class characteristics suggest this as an active area of investigation.

The interaction with these systems could explain some of its observed central nervous system effects, such as sedation, which is a common side effect due to its ability to cross the blood-brain barrier patsnap.compatsnap.com. The table below provides a general overview of neurotransmitters and their roles, which could be relevant to this compound's broader interactions.

| Neurotransmitter | Primary Role(s) | Relevance to Antihistamine Interaction |

| Histamine | Allergic reactions, wakefulness, gastric acid secretion | Primary target of antihistamines (H1 blockade) patsnap.com |

| Acetylcholine | Muscle contraction, memory, learning, parasympathetic functions | Anticholinergic effects (mild blockade by this compound) patsnap.com |

| Serotonin | Mood, sleep, appetite, pain modulation | Some antihistamines (e.g., chlorpheniramine) can inhibit reuptake, potential for broader CNS effects wikipedia.org |

| Norepinephrine | Alertness, arousal, fight-or-flight response | Weak affinity in related compounds, potential for indirect modulation wikipedia.org |

| Dopamine | Reward, motivation, motor control | Weak affinity in related compounds, potential for indirect modulation wikipedia.org |

Research into Ocular and Topical Applications of this compound